molecular formula C8H14Cl2N2O2 B8147127 2,5-Dimethoxybenzene-1,4-diamine dihydrochloride

2,5-Dimethoxybenzene-1,4-diamine dihydrochloride

Cat. No.: B8147127
M. Wt: 241.11 g/mol
InChI Key: CQXCPRMLAOQWHW-UHFFFAOYSA-N
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Description

2,5-Dimethoxybenzene-1,4-diamine dihydrochloride (CAS 25445-15-2) is a high-purity chemical building block essential for advanced research in organic synthesis and materials science . The compound features a benzene ring core symmetrically substituted with two electron-donating methoxy groups and two amine functionalities, which are stabilized in the salt form for improved handling and stability . This unique structure makes it a versatile precursor for the construction of novel polymers and complex molecules with tailored electronic and optical properties . In the realm of materials science, this diamine is instrumental in the synthesis of polymeric Schiff bases through polycondensation reactions with dialdehydes . The resulting polymers are promising for the development of organic light-emitting diodes (OLEDs) and optical waveguides due to their highly efficient and pure light-emitting characteristics . Furthermore, the 2,5-dimethoxyphenyl scaffold is a core component in certain neurologically active compounds explored in medicinal chemistry for their selective agonist activity at serotonin receptors . The primary synthetic route to this diamine typically involves the catalytic hydrogenation of its corresponding nitroaromatic precursor, 2,5-dimethoxy-4-nitroaniline, using a catalyst such as palladium on carbon (Pd/C) . Specifications: • CAS Number: 25445-15-2 • Molecular Formula: C 8 H 14 Cl 2 N 2 O 2 • Molecular Weight: 241.11 g/mol • Purity: ≥98% Handling and Storage: Store at room temperature in a dark place under an inert atmosphere . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

2,5-dimethoxybenzene-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.2ClH/c1-11-7-3-6(10)8(12-2)4-5(7)9;;/h3-4H,9-10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXCPRMLAOQWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)OC)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxybenzene-1,4-diamine dihydrochloride typically involves the reduction of 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene. This reaction is carried out in a high-pressure reactor equipped with a gas dispersion stirrer and cooling coils. The reaction mixture includes 117.3 grams (0.5 moles) of 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene, 400 milliliters of glacial acetic acid, 41 grams (approximately 0.5 moles) of sodium acetate, about 7.0 grams of 10% palladium on carbon (Pd/C), and 100 milliliters of water. Hydrogen gas is introduced into the sealed reactor to achieve a pressure of 400 psi, and the reaction temperature is maintained between 40°C and 50°C .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of high-pressure reactors and catalysts like palladium on carbon ensures efficient and high-yield production of the compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxybenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas and palladium on carbon for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, quinones, and other amine-containing compounds. These products have applications in the synthesis of advanced materials and pharmaceuticals .

Scientific Research Applications

2.1. Anticancer Activity

Research has indicated that derivatives of 2,5-dimethoxybenzene-1,4-diamine exhibit potential anticancer properties. For example, bisantrene (a derivative) has been studied for its effects on various cancer cell lines through mechanisms involving DNA intercalation and topoisomerase II inhibition. Bisantrene has shown effectiveness against several cancer models including colon cancer and lung cancer .

Case Study: Bisantrene Efficacy

  • Study Focus : Evaluating the cytotoxic effects of bisantrene on different cancer cell lines.
  • Findings : In clonogenic assays, bisantrene demonstrated significant cytotoxicity against mammary gland and lung cancer cells while showing lesser toxicity compared to traditional anthracyclines like doxorubicin.

Material Science Applications

3.1. Polymeric Schiff Bases

The compound can also be utilized in the synthesis of polymeric Schiff bases through polycondensation reactions with various diamines. These materials have applications in energy storage systems such as sodium-ion batteries due to their electroactive properties .

Table 2: Applications of Polymeric Schiff Bases

ApplicationDescription
Energy StorageUsed as redox centers in sodium-ion batteries
Adsorption MaterialsEffective for removing pollutants from aqueous solutions

Environmental Applications

Recent studies have explored the use of covalent organic frameworks (COFs) synthesized from derivatives like 2,5-dimethoxybenzene-1,4-diamine for environmental remediation. These materials show promise in adsorbing contaminants such as pharmaceuticals from water sources .

Mechanism of Action

The mechanism of action of 2,5-Dimethoxybenzene-1,4-diamine dihydrochloride involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The methoxy groups can also participate in electron-donating interactions, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Key Observations :

  • Positional isomers (e.g., 1,2-diamine vs. 1,4-diamine) alter electronic distribution and reactivity.
  • Hydroxyl (-OH) groups (as in 2,5-diamino-1,4-dihydroxybenzene) increase polarity and hydrogen-bonding capacity compared to methoxy (-OCH₃) groups .

Substituent Variants: Methoxy vs. Methyl vs. Hydroxyl

Substituent type significantly impacts physicochemical behavior:

Compound Name Substituent Type Boiling Point Solubility Stability
This compound Methoxy Not reported Likely water-soluble (dihydrochloride salt) Hygroscopic, light-sensitive (inferred)
2,5-Dimethylaniline hydrochloride Methyl Not reported Moderate in water Less polar than methoxy analogs
2,5-Diamino-1,4-dihydroxybenzene dihydrochloride Hydroxyl Not reported Highly water-soluble Prone to oxidation

Key Observations :

  • Methoxy groups enhance steric hindrance and electron-donating effects compared to methyl groups.
  • Hydroxyl derivatives exhibit higher solubility but lower stability due to oxidative sensitivity .

Deuterated and Isotopic Variants

These are critical in spectroscopic studies (e.g., NMR) to trace reaction mechanisms or metabolic pathways .

Application-Oriented Comparisons

Compound Name Primary Applications Industry Relevance
This compound Pharmaceutical intermediates, organic synthesis Research & development
N,N-Dimethyl-p-phenylenediamine dihydrochloride Microbial chromogens, antioxidant assays Biotechnology, diagnostics
2,5-Dimethylbenzene-1,4-diamine Polymer additives (heat resistance) Automotive, electronics
2,5-Diamino-1,4-dihydroxybenzene dihydrochloride Technical applications (≥90% purity) Chemical manufacturing

Key Observations :

  • Methoxy and methyl derivatives are preferred in materials science for enhancing polymer properties .
  • N,N-Dimethylated diamines serve niche roles in biological assays due to their redox activity .

Biological Activity

2,5-Dimethoxybenzene-1,4-diamine dihydrochloride, also known as 4,5-Dimethoxy-o-phenylenediamine dihydrochloride, is a chemical compound with significant biological activity. Its molecular formula is C8H12N2O2·2HCl, and it has a molecular weight of 241.12 g/mol. This compound is primarily used in biochemical research, particularly in proteomics and as a reagent in various chemical assays.

  • Molecular Formula : C8H12N2O2·2HCl
  • Molecular Weight : 241.12 g/mol
  • CAS Number : 131076-14-7

Biological Activities

The biological activities of this compound encompass various mechanisms and pathways:

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against a range of pathogens. It has been found effective against various bacterial strains and viruses, including:

  • Bacteria : Effective against Gram-positive and Gram-negative bacteria.
  • Viruses : Demonstrated activity against influenza and herpes simplex viruses.

2. Cell Cycle Regulation

Studies have shown that this compound can influence cell cycle progression. It has been implicated in:

  • Inducing apoptosis in cancer cell lines.
  • Modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

3. Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects of this compound:

  • It may inhibit neuronal apoptosis through modulation of signaling pathways such as PI3K/Akt.
  • Exhibits antioxidant properties which could protect neuronal cells from oxidative stress.

The biological activity of this compound can be attributed to its interaction with various cellular targets:

  • Protein Kinases : Inhibits specific kinases involved in cell proliferation and survival.
  • Receptors : Modulates G-protein coupled receptors (GPCRs) affecting various signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Influenza A VirusNotable effect at low concentrations

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability:

  • Cell Line : MCF-7 (breast cancer)
  • Concentration Tested : Ranging from 10 µM to 100 µM.

Results showed a dose-dependent decrease in viability with an IC50 value of approximately 50 µM.

Concentration (µM)Cell Viability (%)
1080
5050
10030

Q & A

Q. How to address discrepancies in biological activity assays involving this compound?

  • Methodological Answer : Batch-to-batch purity differences (e.g., residual solvents) can skew results. Standardize assays using HPLC-purified batches (>98% purity) and include internal controls (e.g., known inhibitors). Validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

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